
2-Chloro-3-methylcyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-3-methylcyclopropane-1-carbaldehyde” is a chemical compound with the CAS Number: 139387-00-1 . It has a molecular weight of 118.56 . The IUPAC name for this compound is 2-chloro-3-methylcyclopropanecarbaldehyde .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H7ClO/c1-3-4(2-7)5(3)6/h2-5H,1H3 . This indicates that the molecule consists of a cyclopropane ring with a chlorine atom and a methyl group attached to one carbon, and a formyl group attached to another carbon.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Recent advances in the chemistry of related compounds, such as 2-chloroquinoline-3-carbaldehyde, focus on the synthesis of quinoline ring systems and the creation of fused or binary heterocyclic systems. These compounds, including 2-Chloro-3-methylcyclopropane-1-carbaldehyde analogs, are significant for their synthetic applications in producing biologically active compounds (Hamama et al., 2018).
Applications in Organic Synthesis
The title compound 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde, an analog of this compound, is used to transform into tricyclic heterocycles, showcasing the versatility of these compounds in constructing biologically active fused heterocycles (Gaonkar & Rai, 2010).
Transformations and Reactions
A study on 1-Chloro-1-fluoro-2-methoxy-2-methylcyclopropane, a related compound, demonstrates its transformation into high-yield dienes through HCl elimination. These dienes are important for smooth 4 + 2 cycloaddition reactions, illustrating the potential for creating complex molecular structures (Patrick et al., 2002).
Cyclization Reactions
The exploitation of Cyclopropane Carbaldehydes in Prins Cyclization, a technique used for constructing strained hexahydrooxonines and bicyclized products, exemplifies the application of this compound in complex synthetic pathways (Kumar et al., 2018).
Propriétés
IUPAC Name |
2-chloro-3-methylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-3-4(2-7)5(3)6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCBRMWQXDQUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

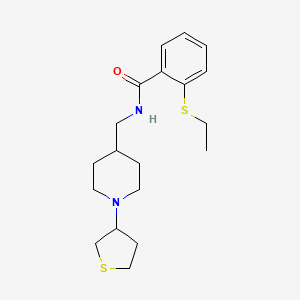
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2810019.png)

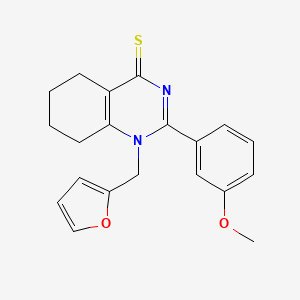
![Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B2810027.png)
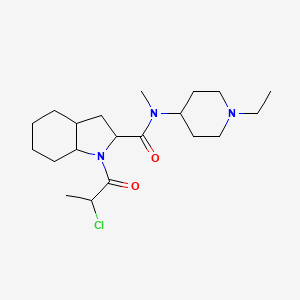
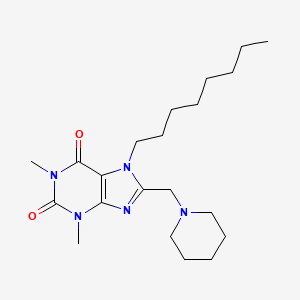
![3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B2810031.png)
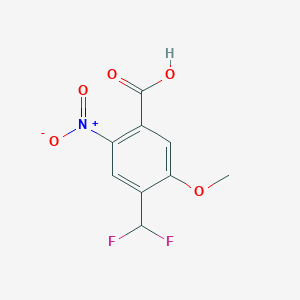
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2810036.png)
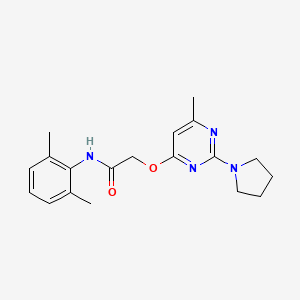
![8-chloro-2-(2-phenylbutanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2810038.png)
![N-benzyl-6-(4-fluorophenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2810039.png)
![4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2810040.png)